PACMA 31 is a small molecule identified as an irreversible inhibitor of protein disulfide isomerase (PDI). [, , , , , , , , , ] PDI is a chaperone protein residing in the endoplasmic reticulum (ER) that plays a crucial role in protein folding by catalyzing the formation, breakage, and rearrangement of disulfide bonds. [, ] PACMA 31 has emerged as a valuable tool in scientific research, particularly in the field of cancer biology, due to its inhibitory effects on PDI. [, , , , , , , , , ] Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including ovarian cancer, hepatocellular carcinoma, multiple myeloma, and breast cancer. [, , , , , ] Furthermore, PACMA 31 has shown potential as a tool for investigating the role of PDI in mast cell-mediated allergic responses and food allergies. []
PACMA 31 functions as an irreversible inhibitor of PDI by forming a covalent bond with the cysteine residues present in the enzyme's active site. [] This binding disrupts the normal catalytic activity of PDI, preventing it from properly folding proteins within the ER. [, ] This disruption leads to the accumulation of unfolded proteins, triggering ER stress and ultimately leading to cell death, particularly in cancer cells that are highly reliant on efficient protein folding mechanisms. [, , , ]
Cancer Research: PACMA 31 has shown promising anti-cancer effects in preclinical studies involving various cancer cell lines, including ovarian cancer, hepatocellular carcinoma, multiple myeloma, and breast cancer. [, , , , , ] Its ability to induce ER stress and apoptosis in cancer cells makes it a potential candidate for developing new anticancer therapies. [, , , , , ] For example, PACMA 31 exhibited significant tumor growth suppression in an ovarian cancer xenograft model. [] Additionally, it demonstrated synergistic effects when used in combination with sorafenib for treating hepatocellular carcinoma. []
Investigating PDI Biology: PACMA 31 serves as a valuable tool for studying the biological roles of PDI in various cellular processes. [, ] Its use has provided insights into the importance of PDI in cancer cell survival, tumor progression, and potential mechanisms of resistance to existing therapies. [, , ]
Mast Cell-Mediated Allergic Responses: Research suggests that PACMA 31 may play a role in regulating mast cell-mediated allergic responses. [] In a mouse model of food allergy, PACMA 31 administration attenuated allergic symptoms, suggesting potential therapeutic applications for allergic diseases. []
Blood Platelet Activation and Thrombosis: A study demonstrated that PACMA 31 inhibits platelet aggregation, thrombus formation, and prolongs bleeding time in mice, indicating its potential relevance in studying blood clotting mechanisms. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2